Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate
Descripción general
Descripción
Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate, also known as TAK-659, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. TAK-659 is a small molecule inhibitor of Bruton's tyrosine kinase (BTK), an enzyme that plays a crucial role in B-cell receptor signaling.
Aplicaciones Científicas De Investigación
Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate has been extensively studied in preclinical models of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate has been shown to inhibit BTK activity and disrupt B-cell receptor signaling, resulting in decreased proliferation and survival of malignant B-cells. Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate has also demonstrated synergistic effects when used in combination with other targeted therapies such as venetoclax and ibrutinib.
Mecanismo De Acción
BTK is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream targets such as phospholipase Cγ2 (PLCγ2) and B-cell linker protein (BLNK). This leads to the activation of downstream signaling pathways such as the NF-κB and MAPK pathways, which promote B-cell survival and proliferation. Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate inhibits BTK activity by binding to the active site of the enzyme and preventing its phosphorylation of downstream targets.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on B-cell receptor signaling, Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate has been shown to have other biochemical and physiological effects. For example, Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate has been shown to inhibit the activation of toll-like receptor (TLR) signaling pathways, which are involved in the innate immune response. Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate has also been shown to inhibit the proliferation and activation of T-cells, which play a role in the adaptive immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate is its specificity for BTK, which reduces the potential for off-target effects. Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate has also demonstrated favorable pharmacokinetic properties, with good oral bioavailability and a long half-life. However, one limitation of Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate is its relatively low potency compared to other BTK inhibitors such as ibrutinib. This may limit its effectiveness in certain disease contexts.
Direcciones Futuras
There are several potential future directions for research on Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate. One area of interest is the development of combination therapies that include Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate. For example, Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate has been shown to have synergistic effects when used in combination with venetoclax, a B-cell lymphoma-2 (BCL-2) inhibitor. Another potential future direction is the investigation of Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate in other disease contexts such as autoimmune disorders. Finally, the development of more potent analogs of Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate may improve its effectiveness as a therapeutic agent.
Métodos De Síntesis
The synthesis of Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate was first reported in 2016 by researchers at Takeda Pharmaceutical Company Limited. The method involves the reaction of 2-aminothiophene with acetic anhydride to form the corresponding N-acetyl derivative, which is then reacted with ethyl 2-bromo-3-oxobutanoate to form the desired product.
Propiedades
IUPAC Name |
ethyl 2-acetamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-4-18-14(17)12-10-6-5-8(2)7-11(10)19-13(12)15-9(3)16/h8H,4-7H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOGJFVKKPVAKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70998263 | |
Record name | N-[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70998263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.37 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-acetamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
CAS RN |
76981-73-2 | |
Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(acetylamino)-6-methyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076981732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70998263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.